molecular formula C19H32N2O5 B11832214 endo-BCN-PEG3-NH2

endo-BCN-PEG3-NH2

Cat. No.: B11832214
M. Wt: 368.5 g/mol
InChI Key: WICZFPOMYSGZNG-JWTNVVGKSA-N
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Description

endo-BCN-PEG3-NH2 is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is known for its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, making it a valuable reagent in click chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: endo-BCN-PEG3-NH2 is synthesized through a series of chemical reactions involving the incorporation of a bicyclo[6.1.0]non-4-yne (BCN) group and a PEG linker. The BCN group is introduced to facilitate SPAAC reactions with azide-containing molecules .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in facilities equipped to handle complex organic synthesis and purification processes .

Chemical Reactions Analysis

Types of Reactions: endo-BCN-PEG3-NH2 primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly efficient and does not require copper catalysis, making it suitable for biological applications .

Common Reagents and Conditions: The SPAAC reaction involves the use of azide-containing molecules as reactants. The reaction is typically carried out in aqueous or organic solvents under mild conditions, ensuring compatibility with sensitive biological molecules .

Major Products Formed: The major products formed from the SPAAC reaction of this compound are triazole-linked conjugates. These products are valuable in the synthesis of PROTACs and other bioconjugates .

Scientific Research Applications

Chemistry: In chemistry, endo-BCN-PEG3-NH2 is used as a linker in the synthesis of complex molecules, including PROTACs. Its ability to undergo SPAAC reactions makes it a versatile tool for creating bioconjugates and other functionalized molecules .

Biology: In biological research, this compound is used to label and modify biomolecules. Its PEG linker enhances solubility and reduces immunogenicity, making it suitable for use in various biological assays and experiments .

Medicine: In medicine, this compound is used in the development of targeted therapies, including PROTACs. These therapies exploit the ubiquitin-proteasome system to selectively degrade target proteins, offering a novel approach to treating diseases .

Industry: In industrial applications, this compound is used in the production of bioconjugates and other functionalized molecules. Its ability to undergo SPAAC reactions makes it a valuable reagent in the synthesis of high-value products .

Mechanism of Action

endo-BCN-PEG3-NH2 exerts its effects through the SPAAC reaction, which involves the formation of a triazole ring between the BCN group and an azide-containing molecule. This reaction is highly efficient and does not require copper catalysis, making it suitable for use in biological systems .

Comparison with Similar Compounds

Similar Compounds:

  • endo-BCN-PEG2-NH2
  • endo-BCN-PEG4-NHS ester
  • endo-BCN-PEG3-Boc-NH2

Uniqueness: endo-BCN-PEG3-NH2 is unique due to its PEG3 linker, which provides an optimal balance between solubility and reactivity. This makes it particularly suitable for use in the synthesis of PROTACs and other bioconjugates .

Properties

Molecular Formula

C19H32N2O5

Molecular Weight

368.5 g/mol

IUPAC Name

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C19H32N2O5/c20-7-9-23-11-13-25-14-12-24-10-8-21-19(22)26-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15,20H2,(H,21,22)/t16-,17+,18?

InChI Key

WICZFPOMYSGZNG-JWTNVVGKSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCN)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCN)CCC#C1

Origin of Product

United States

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